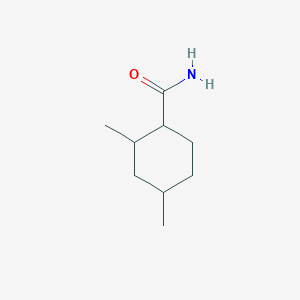
Barbituric acid, 5-isopropenyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-isopropenyl-5-methyl-, is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. This compound is known for its applications in various fields, including medicinal chemistry and material sciences. Barbituric acid derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-isopropenyl-5-methyl-, typically involves the reaction of malonic acid derivatives with urea under specific conditions. One common method includes the use of ethyl acetate in methanol solution of sodium methylate, followed by the addition of a compound such as diethyl alpha-ethyl-alpha-phenylmalonate. This mixture is then reacted with urea to form the desired barbituric acid derivative .
Industrial Production Methods
Industrial production methods for barbituric acid derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods focus on stable processes, mild reaction conditions, and high yields. The use of efficient catalysts and solvents that minimize waste and reduce production costs is also emphasized .
Analyse Des Réactions Chimiques
Types of Reactions
Barbituric acid, 5-isopropenyl-5-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Barbituric acid, 5-isopropenyl-5-methyl-, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and materials with specific properties.
Mécanisme D'action
The mechanism of action of barbituric acid, 5-isopropenyl-5-methyl-, involves its interaction with specific molecular targets and pathways. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is facilitated by the coordination of the compound with catalytic nickel ions in the enzyme’s active site . Additionally, its sedative-hypnotic effects are believed to be mediated through interactions with gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barbituric acid, 5-ethyl-5-phenyl-: Known for its sedative-hypnotic properties.
Barbituric acid, 5-allyl-5-isopropyl-1-methyl-: Studied for its unique hydrogen-bond motifs and potential biological activities.
Barbituric acid, 5-arylidene derivatives: Evaluated for their antimicrobial and urease inhibitory activities.
Uniqueness
Barbituric acid, 5-isopropenyl-5-methyl-, stands out due to its specific structural features, which confer unique chemical reactivity and biological activities. Its isopropenyl and methyl groups provide distinct steric and electronic effects, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
67051-35-8 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
5-methyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H10N2O3/c1-4(2)8(3)5(11)9-7(13)10-6(8)12/h1H2,2-3H3,(H2,9,10,11,12,13) |
Clé InChI |
BHCOBDVPTWTVBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(C(=O)NC(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
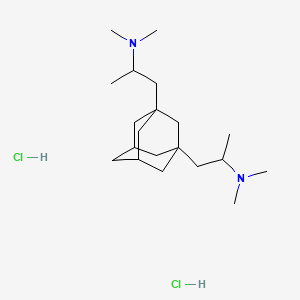


![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
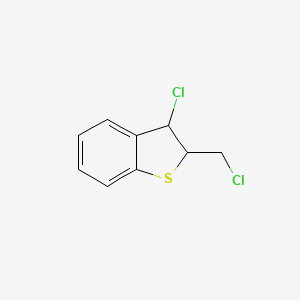
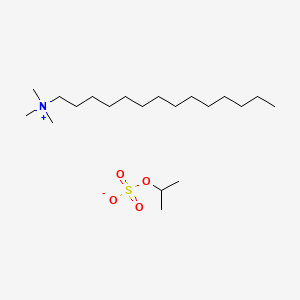
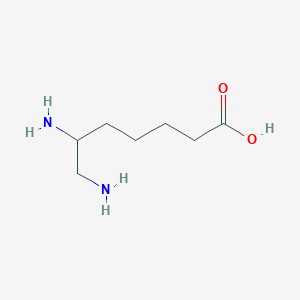
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
